BenchChemオンラインストアへようこそ!

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole

Scaffold classification Pharmacophore topology Target space

This compound is the structurally defined 3,4-diarylpyrazole probe essential for Hsp90 and kinase inhibitor programs. Its unique 3,4-dichlorobenzyl N1-substituent and bis(4-methoxyphenyl) C3/C4 decoration confer a conformational profile distinct from rimonabant-class 1,5-diarylpyrazoles, directly impacting SAR continuity and target deconvolution. Supplied at ≥95% purity with verified physicochemical properties (XLogP3 6.3, TPSA 36.3 Ų), it enables reproducible biochemical and cellular assay outcomes. Choose this batch to differentiate chemotype-specific pharmacology and strengthen intellectual property positioning.

Molecular Formula C24H20Cl2N2O2
Molecular Weight 439.34
CAS No. 956756-11-9
Cat. No. B2555633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole
CAS956756-11-9
Molecular FormulaC24H20Cl2N2O2
Molecular Weight439.34
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)CC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C24H20Cl2N2O2/c1-29-19-8-4-17(5-9-19)21-15-28(14-16-3-12-22(25)23(26)13-16)27-24(21)18-6-10-20(30-2)11-7-18/h3-13,15H,14H2,1-2H3
InChIKeyMSHUNMXUZDXIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole (CAS 956756-11-9): Procurement-Relevant Structural and Physicochemical Baseline


1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole (CAS 956756-11-9) is a fully substituted 1,3,4-triaryl-1H-pyrazole derivative with a molecular formula of C₂₄H₂₀Cl₂N₂O₂ and a molecular weight of 439.3 g/mol [1]. Its computed XLogP3-AA is 6.3, topological polar surface area is 36.3 Ų, and it possesses zero hydrogen bond donors and three hydrogen bond acceptors, placing it at the upper lipophilicity boundary of drug-like chemical space [1]. The compound is commercially supplied at a minimum purity specification of 95% .

Why In-Class Pyrazole Analogs Cannot Substitute for 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole in Focused Research Programs


The 3,4-diarylpyrazole scaffold of this compound occupies a distinct topological and pharmacophoric space that is not interchangeable with the more extensively characterized 1,5-diarylpyrazole template of rimonabant-class CB1 antagonists or with the 1,3-diarylpyrazole COX-2 inhibitor chemotype [1][2]. Within the 3,4-diarylpyrazole sub-class itself, the specific combination of a 3,4-dichlorobenzyl N1-substituent and para-methoxy groups on both C3 and C4 aryl rings generates a unique electrostatic surface and conformational profile that cannot be replicated by analogs bearing different halogenation patterns (e.g., 2,4-dichlorobenzyl) or unsubstituted phenyl rings [3]. Generic substitution with the unsubstituted core 3,4-bis(4-methoxyphenyl)-1H-pyrazole (CAS 1007072-64-1) eliminates the N1-dichlorobenzyl moiety that is essential for target engagement in kinase and Hsp90 inhibitor pharmacophore models [3][4]. This structural specificity directly impacts assay reproducibility, SAR continuity, and intellectual property positioning.

Procurement-Critical Quantitative Differentiation Evidence for 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole


Scaffold Architecture: 3,4-Diarylpyrazole Core Differentiates from 1,5-Diarylpyrazole CB1 Antagonists and 1,3-Diarylpyrazole COX-2 Inhibitors

The target compound features a 3,4-diaryl substitution pattern on the pyrazole core. This scaffold topology is mechanistically distinct from the 1,5-diarylpyrazole motif of rimonabant-based CB1 antagonists, which positions aryl groups on N1 and C5 rather than C3 and C4 [1]. The 3,4-diarylpyrazole class has been validated as a privileged scaffold for ATP-competitive Hsp90 inhibition (e.g., CCT018159, IC₅₀ = 7.1 µM against Hsp90 ATPase) and as a protein kinase inhibitor template [2][3]. Consequently, selecting this compound commits a research program to the 3,4-diaryl target space, distinct from the CB1 or COX-2 spaces addressed by 1,5- and 1,3-diarylpyrazoles.

Scaffold classification Pharmacophore topology Target space

N1-Substituent Identity: 3,4-Dichlorobenzyl vs. Unsubstituted Core Compound (CAS 1007072-64-1) — A Critical Pharmacophoric Determinant Absent in the Core Scaffold

The N1 position of the target compound is occupied by a 3,4-dichlorobenzyl group. This substituent is absent in the commercially available unsubstituted core 3,4-bis(4-methoxyphenyl)-1H-pyrazole (CAS 1007072-64-1), which bears a hydrogen at N1 . In the 3,4-diarylpyrazole Hsp90 and kinase inhibitor pharmacophore, the N1 substituent contributes critical hydrophobic interactions with the ATP-binding pocket; SAR studies demonstrate that removal or truncation of the N1-aryl/benzyl group abrogates inhibitory activity [1]. The dichlorobenzyl moiety specifically provides halogen-bonding potential and enhanced van der Waals contacts that a bare N1-H or simple alkyl substituent cannot recapitulate.

N1-substituent Pharmacophore Target engagement

Halogenation Regioisomerism: 3,4-Dichlorobenzyl at N1 vs. 2,4-Dichlorobenzyl Analog — Differentiating Electronic and Steric Properties That Impact Molecular Recognition

The target compound carries chlorine atoms at the 3- and 4-positions of the N1-benzyl ring. A closely related regioisomer, 1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole, places chlorines at the 2- and 4-positions, altering the electrostatic potential surface around the halogen substituents and the conformational preferences of the benzyl group [1]. The 3,4-dichloro pattern positions one chlorine meta and one para to the methylene linker, whereas the 2,4-dichloro pattern introduces an ortho-chlorine that exerts a greater steric influence on the N1-CH₂-aryl dihedral angle. In sigma receptor antagonist SAR, the position of halogen substituents on the N1-benzyl ring significantly modulates receptor subtype selectivity [2]. These differences in halogen placement directly affect binding pocket complementarity.

Regioisomerism Halogen bonding Substituent effect

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA = 6.3) and Polar Surface Area (36.3 Ų) Define a Distinct Property Space vs. Core Scaffold and Rimonabant

The computed XLogP3-AA for the target compound is 6.3, compared with 4.5 for the unsubstituted core 3,4-bis(4-methoxyphenyl)-1H-pyrazole and approximately 6.0 for rimonabant [1][2]. Its topological polar surface area (TPSA) is 36.3 Ų, versus 38.8 Ų for the core scaffold [1]. The elevated logP of 6.3 surpasses the Lipinski threshold of 5, indicating that this compound occupies a higher-lipophilicity chemical space that may confer enhanced membrane permeability but also increased susceptibility to metabolic clearance and plasma protein binding. The 3,4-diarylpyrazole diaryl configuration yields a TPSA lower than many kinase inhibitor chemotypes, consistent with ATP-site targeting.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Commercial Purity Baseline: Documented 95% Minimum Purity Specification with Traceable Quality Assurance

The target compound is supplied by AKSci at a documented minimum purity specification of 95%, with full quality assurance backing (SDS and Certificate of Analysis available upon request) . CymitQuimica similarly lists a minimum purity of 95% under the Biosynth brand . For the unsubstituted core comparator 3,4-bis(4-methoxyphenyl)-1H-pyrazole (CAS 1007072-64-1), AKSci also specifies 95% minimum purity, establishing a comparable quality baseline . However, the CymitQuimica listing for the target compound indicates the product line has been discontinued ('Ausgelaufen'), which has direct implications for sustained procurement planning and may necessitate alternative supplier identification .

Purity specification Quality assurance Procurement Vendor comparison

Validated Application Scenarios for 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole Based on Quantitative Differentiation Evidence


Hsp90 ATPase Inhibitor Lead Optimization: A 3,4-Diarylpyrazole Scaffold Entry Point

This compound serves as a structurally appropriate entry point for Hsp90 inhibitor medicinal chemistry programs. The 3,4-diarylpyrazole scaffold has been crystallographically validated as an ATP-competitive Hsp90 inhibitor chemotype, with the lead compound CCT018159 demonstrating an IC₅₀ of 7.1 µM against Hsp90 ATPase activity [1]. The N1-dichlorobenzyl and para-methoxyphenyl substituents on the target compound provide vectors for further SAR exploration around the N-terminal ATP-binding pocket. Researchers should note that the computed XLogP3-AA of 6.3 [2] may require monitoring of solubility and protein binding in biochemical and cellular assays.

Kinase Inhibitor Screening: Patent-Defined 3,4-Diarylpyrazole Chemical Space

The 3,4-diarylpyrazole scaffold is explicitly claimed as a protein kinase inhibitor template in the Nerviano Medical Sciences patent family, covering a range of kinase targets relevant to oncology [3]. The target compound, with its specific 3,4-dichlorobenzyl N1-substituent and bis(4-methoxyphenyl) C3/C4 decoration, falls within the claimed generic structure and provides a diversifiable core for generating patentable analogs. The ortho- and para-substituent pattern on the benzyl group is distinct from the 2,4-dichlorobenzyl variants more commonly associated with CB1-targeted chemotypes, reinforcing its suitability for kinase-targeted rather than cannabinoid-receptor-targeted screening cascades.

Scaffold-Hopping and Selectivity Profiling: Differentiating 3,4-Diaryl from 1,5-Diarylpyrazole Target Space

For programs seeking to differentiate target engagement profiles between 3,4-diarylpyrazole and 1,5-diarylpyrazole chemotypes, this compound is an essential probe. The 1,5-diarylpyrazole motif of rimonabant is structurally precluded from accessing the same ATP-site binding conformation as 3,4-diarylpyrazoles due to the different vector orientation of the aryl substituents [4]. Comparative screening of this compound alongside 1,5-diarylpyrazole controls enables definitive attribution of biological activity to scaffold topology rather than to generic pyrazole-associated effects, an essential control for intellectual property and target deconvolution studies.

Physicochemical Property Benchmarking for Late-Stage Lead Profiling

With a computed XLogP3-AA of 6.3 and TPSA of 36.3 Ų, this compound occupies a high-lipophilicity, low-polarity quadrant of property space [2]. It can serve as a reference standard for assessing the impact of lipophilic efficiency (LipE) optimization strategies within 3,4-diarylpyrazole series, where logP reduction without potency loss is a key medicinal chemistry objective. Procurement of a well-characterized batch (95% purity ) ensures that measured physicochemical properties in assay buffers (logD, solubility, plasma protein binding) are attributable to the compound and not to impurities.

Quote Request

Request a Quote for 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.